An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Ethyl-3-nitro-pyridine
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Ethyl-3-nitro-pyridine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of March 2026, publicly available experimental data on the specific thermodynamic properties of 4-Ethyl-3-nitro-pyridine are scarce. This guide provides a foundational understanding based on established principles of physical organic chemistry, theoretical calculations on analogous compounds, and standard experimental methodologies. The information herein is intended to serve as a robust resource for anticipating the behavior of and designing experimental investigations for 4-Ethyl-3-nitro-pyridine.
Introduction: The Context of 4-Ethyl-3-nitro-pyridine in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of specific functional groups, such as the nitro (-NO₂) and ethyl (-CH₂CH₃) moieties, onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including its reactivity, metabolic profile, and target-binding affinity. 4-Ethyl-3-nitro-pyridine is a compound of interest within this chemical space, offering a unique combination of electronic and steric features. The electron-withdrawing nature of the nitro group at the 3-position significantly modulates the electron density of the pyridine ring, while the ethyl group at the 4-position introduces steric bulk and lipophilicity.
A comprehensive understanding of the thermodynamic properties and stability of 4-Ethyl-3-nitro-pyridine is paramount for its advancement in any drug development pipeline. Thermodynamic parameters govern the spontaneity and energy changes of chemical reactions, providing insight into the compound's formation and potential reactivity. Stability, on the other hand, is a critical determinant of a drug candidate's shelf-life, formulation feasibility, and in vivo behavior. This technical guide offers a detailed exploration of these crucial characteristics, grounded in theoretical principles and established experimental protocols.
Chemical Identity and Synthesis Overview
While a dedicated, peer-reviewed synthesis protocol for 4-Ethyl-3-nitro-pyridine is not widely documented, a plausible synthetic route can be extrapolated from established methods for the nitration of substituted pyridines. A common approach involves the direct nitration of 4-ethylpyridine.
Table 1: Chemical Identifiers for 4-Ethyl-3-nitro-pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | (Predicted) |
| Molecular Weight | 152.15 g/mol | (Predicted) |
| IUPAC Name | 4-ethyl-3-nitropyridine | (Systematic) |
| SMILES | CCC1=C(C=CN=C1)=O | (Predicted) |
| InChI Key | (Not available) | |
| CAS Number | (Not available) |
Theoretical Thermodynamic Properties
In the absence of direct experimental measurements, the thermodynamic properties of 4-Ethyl-3-nitro-pyridine can be estimated through computational methods and by comparison with analogous compounds. The key thermodynamic parameters include the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔG°f).
-
Standard Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. The presence of the nitro group is expected to make the enthalpy of formation less negative (or more positive) compared to the parent 4-ethylpyridine, due to the high energy content of the N-O bonds.[1] Theoretical studies on nitropyridine derivatives using Density Functional Theory (DFT) have shown that the position of the nitro group significantly influences the heat of formation.[2][3]
-
Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness. As a molecule with 17 atoms, 4-Ethyl-3-nitro-pyridine will have contributions to its entropy from translational, rotational, and vibrational motions. The ethyl group, with its internal rotational freedom, will contribute more to the overall entropy compared to a smaller substituent like a methyl group.
-
Standard Gibbs Free Energy of Formation (ΔG°f): This is the ultimate determinant of a compound's thermodynamic stability under standard conditions and is calculated using the Gibbs-Helmholtz equation: ΔG°f = ΔH°f - TΔS° A negative ΔG°f indicates that the formation of the compound from its elements is spontaneous.
Table 2: Calculated/Estimated Thermodynamic Properties of Nitropyridine Derivatives
| Compound | Method | ΔH°f (kJ/mol) | Reference |
| 2-Amino-5-nitropyridine (s) | Combustion Calorimetry | -8.97 ± 0.99 | |
| 4-Nitropyridine N-oxide (g) | Derived from Combustion | (Value derivable) | [4] |
| Various Nitropyridines | DFT (B3LYP/6-31G(d,p)) | (Calculated values) | [2] |
Note: This table provides context from related compounds. Direct experimental or high-level computational data for 4-Ethyl-3-nitro-pyridine is needed for a precise quantitative assessment.
Chemical Stability and Reactivity
The stability of 4-Ethyl-3-nitro-pyridine is dictated by its susceptibility to degradation under various environmental and chemical stresses.
Expected Stability Profile
-
Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be exothermic.[1] Differential Scanning Calorimetry (DSC) studies on nitroalkanes and nitroaromatics show that decomposition often occurs at elevated temperatures.[5][6] It is anticipated that 4-Ethyl-3-nitro-pyridine would be a stable solid at ambient temperatures but could decompose exothermically upon significant heating.
-
Photostability: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation pathways. Appropriate protection from light is advisable for long-term storage.
-
pH Stability: The pyridine nitrogen is basic and can be protonated under acidic conditions, which would alter the electronic properties and potentially the stability of the molecule. Under strong basic conditions, nucleophilic attack on the electron-deficient pyridine ring may be facilitated.
Potential Degradation Pathways
Based on the chemistry of related compounds, the primary degradation routes for 4-Ethyl-3-nitro-pyridine are expected to include:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form 3-amino-4-ethylpyridine. This can be a significant metabolic pathway in vivo.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. Although the 3-position is less activated than the 2- or 4-positions relative to the ring nitrogen, nucleophiles could potentially displace other groups or add to the ring.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.
Experimental Protocols
To obtain definitive data on the thermodynamic properties and stability of 4-Ethyl-3-nitro-pyridine, the following experimental protocols are recommended.
Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for analyzing the thermal behavior, including melting point and decomposition energy, of a solid sample.
Objective: To determine the melting temperature (Tm), enthalpy of fusion (ΔHfus), and onset temperature of decomposition (Tonset) and its associated enthalpy (ΔHdecomp).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated steel pans
-
Microbalance (±0.01 mg accuracy)
-
Inert gas supply (e.g., Nitrogen)
-
4-Ethyl-3-nitro-pyridine sample
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-Ethyl-3-nitro-pyridine into a DSC pan using a microbalance.
-
Sealing: Hermetically seal the pan to prevent sublimation or evaporation of the sample during heating. For decomposition studies, a pinhole lid may be used to allow for the release of gaseous byproducts, but this must be done with caution for energetic materials.[7]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature beyond its decomposition point (e.g., 350-400 °C).[5][6] The maximum temperature should be chosen based on a preliminary safety assessment.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
Identify the endothermic peak corresponding to melting. The peak onset is the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
-
Identify any sharp exothermic peaks, which indicate decomposition. The onset of the first major exotherm is the decomposition temperature (Tonset), and the peak area provides the enthalpy of decomposition (ΔHdecomp).
-
Self-Validation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) before the analysis.
-
Run a baseline with two empty pans to ensure a flat response.
-
Perform the analysis in triplicate to ensure the reproducibility of the results.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to identify potential degradation products and pathways under various stress conditions, in line with ICH guidelines Q1A(R2).[8][9][10]
Objective: To assess the intrinsic stability of 4-Ethyl-3-nitro-pyridine and to develop a stability-indicating analytical method.
Materials and Equipment:
-
4-Ethyl-3-nitro-pyridine
-
HPLC-UV/MS system
-
pH meter
-
Forced degradation chambers (oven, photostability chamber)
-
Reagents: HCl, NaOH, H₂O₂
-
Class A volumetric glassware
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-Ethyl-3-nitro-pyridine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: (Target degradation of 5-20% is ideal).[9][10]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a set time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for a set time.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C).
-
Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature.
-
Photodegradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the degradation products using the mass spectrometry data.
-
Establish a mass balance to account for all the material.
-
Caption: Experimental Workflow for a Forced Degradation Study.
Conclusion
While direct experimental data for 4-Ethyl-3-nitro-pyridine remains to be published, a strong foundational understanding of its thermodynamic properties and stability can be constructed through the lens of established chemical principles and data from analogous structures. The presence of the nitro and ethyl groups suggests a compound with distinct electronic and steric properties that will govern its behavior. It is anticipated to be a moderately stable compound, with potential liabilities related to thermal stress and reduction of the nitro group. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these critical parameters, thereby enabling a data-driven approach to the development of 4-Ethyl-3-nitro-pyridine as a potential therapeutic agent or chemical intermediate.
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